molecular formula C21H26N2O2 B1303199 ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate CAS No. 863305-86-6

ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate

Cat. No.: B1303199
CAS No.: 863305-86-6
M. Wt: 338.4 g/mol
InChI Key: MTPIBXSABLGXRQ-UHFFFAOYSA-N
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Description

ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperazine ring, which is further connected to a phenylacetate moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Scientific Research Applications

ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate typically involves the reaction of 4-benzylpiperazine with ethyl 2-bromo-2-phenylacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester group.

Mechanism of Action

The mechanism of action of ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate can be compared with other piperazine derivatives, such as:

    4-(2-Phenylethyl)piperazine: Similar structure but lacks the ester group.

    1-Benzylpiperazine: Lacks the phenylacetate moiety.

    2-(4-Benzylpiperazino)ethanol: Contains an alcohol group instead of an ester.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-25-21(24)20(19-11-7-4-8-12-19)23-15-13-22(14-16-23)17-18-9-5-3-6-10-18/h3-12,20H,2,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPIBXSABLGXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001221924
Record name Ethyl α-phenyl-4-(phenylmethyl)-1-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863305-86-6
Record name Ethyl α-phenyl-4-(phenylmethyl)-1-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863305-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α-phenyl-4-(phenylmethyl)-1-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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